

# In-Depth Technical Guide: ASN-001 and its Therapeutic Target, CYP17A1 Lyase

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Compound of Interest		
Compound Name:	ASN-001	
Cat. No.:	B1149898	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ASN-001**, a novel non-steroidal inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme, with a specific focus on its therapeutic targeting of the lyase activity. **ASN-001** has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). A key characteristic of **ASN-001** is its selective inhibition of testosterone synthesis over cortisol synthesis, which may reduce the requirement for co-administration of prednisone.

## **Core Concepts: The Therapeutic Rationale**

The primary therapeutic target of **ASN-001** is the lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme.[1][2] This enzyme is a critical juncture in the steroidogenesis pathway, possessing dual enzymatic functions:  $17\alpha$ -hydroxylase activity and 17,20-lyase activity. Both activities are essential for the production of androgens, which are key drivers of prostate cancer growth. By selectively inhibiting the lyase function, **ASN-001** aims to potently suppress androgen synthesis in the testes and adrenal glands, thereby depriving prostate cancer cells of the hormones they need to proliferate.[2] The selectivity of **ASN-001** for the lyase activity is significant because it is designed to avoid the mineralocorticoid excess that can be associated with non-selective CYP17A1 inhibitors.[2]

## **Preclinical Data Summary**



While specific IC50 and Ki values for **ASN-001** are not publicly available in the provided search results, preclinical studies have demonstrated its potent and selective inhibition of CYP17 lyase.[3]

Table 1: Preclinical Profile of ASN-001

Parameter	Finding	Reference
Target	CYP17A1 Lyase	[1][2]
Potency	Potent Inhibition of CYP17 Lyase	[3]
Selectivity	Selective for Testosterone Synthesis over Cortisol Synthesis	[3]
Bioavailability	High Oral Bioavailability	[3]
Drug-Drug Interaction Potential	Low	[3]

## **Clinical Data Summary**

**ASN-001** has been evaluated in a Phase 1/2 clinical trial (NCT02349139) in men with mCRPC. [3][4] The study assessed the safety, tolerability, and preliminary efficacy of **ASN-001** administered without prednisone.

Table 2: Summary of Clinical Trial NCT02349139 Results for ASN-001



Parameter	Finding	Reference
Patient Population	Men with progressive metastatic castration-resistant prostate cancer	[4]
Dosing Regimens	Oral, once-daily escalating doses of 50, 100, 200, 300, and 400 mg	[4]
Testosterone Levels	Decrease to below quantifiable limits	[4]
DHEA Levels	Decrease of up to 80%	[4]
PSA Decline	> 50% decline (up to 93%) observed in 3 of 4 ABI/ENZA naïve patients at starting doses of 300/400mg	[4]
Stable Disease	Observed for up to 18+ months, even in patients with prior abiraterone and enzalutamide exposure	[4]
Safety	Generally well-tolerated; most adverse events were Grade 1/2. Asymptomatic, reversible Grade 3 ALT/AST elevation was seen in two patients at the 400mg dose.	[4]
Prednisone Co-administration	Not required; no mineralocorticoid excess reported	[4]

# Experimental Protocols In Vitro CYP17A1 Lyase Activity Assay (General Protocol)



While a specific protocol for **ASN-001** is not available, a general methodology for assessing CYP17A1 lyase activity in vitro is as follows:

- Enzyme and Substrate Preparation: Recombinant human CYP17A1 and its redox partner, cytochrome P450 reductase (POR), are expressed and purified. A radiolabeled substrate, such as [3H]17α-hydroxypregnenolone, is used to monitor the lyase reaction.
- Incubation: The reaction mixture typically contains the CYP17A1 enzyme, POR, cytochrome b5 (which enhances lyase activity), a buffer system (e.g., potassium phosphate buffer, pH 7.4), and the radiolabeled substrate. The reaction is initiated by the addition of NADPH.
- Reaction Termination and Product Extraction: After a defined incubation period at 37°C, the reaction is stopped, often by the addition of a strong acid. The steroid products are then extracted using an organic solvent.
- Product Analysis: The extracted steroids are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of the radiolabeled product (dehydroepiandrosterone - DHEA) is quantified using a scintillation counter to determine the enzyme activity.
- Inhibition Assay: To determine the IC50 value of an inhibitor like ASN-001, the assay is
  performed with varying concentrations of the inhibitor, and the percentage of inhibition of
  DHEA formation is calculated.

# Clinical Trial Protocol (NCT02349139) - High-Level Overview

- Study Design: A Phase 1/2, multicenter, open-label, dose-escalation study.
- Inclusion Criteria: Men with progressive mCRPC. The Phase 1 portion allowed for patients who had received prior treatment with abiraterone or enzalutamide, while the Phase 2 portion was for treatment-naïve patients.
- Treatment: Oral ASN-001 administered once daily in escalating dose cohorts (50, 100, 200, 300, and 400 mg) without co-administration of prednisone.
- Endpoints:

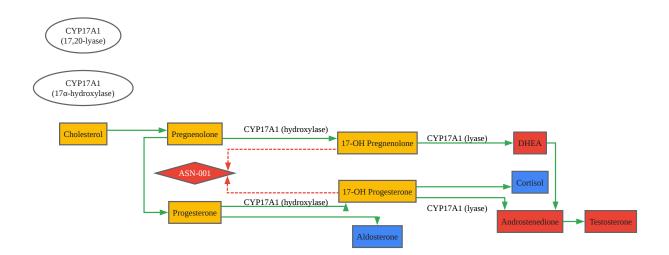


- Primary Endpoints: Maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).
- Secondary Endpoints: Pharmacokinetics (PK), effect on steroid hormone biosynthesis (testosterone, DHEA), and clinical efficacy as measured by Prostate-Specific Antigen (PSA) levels and imaging.

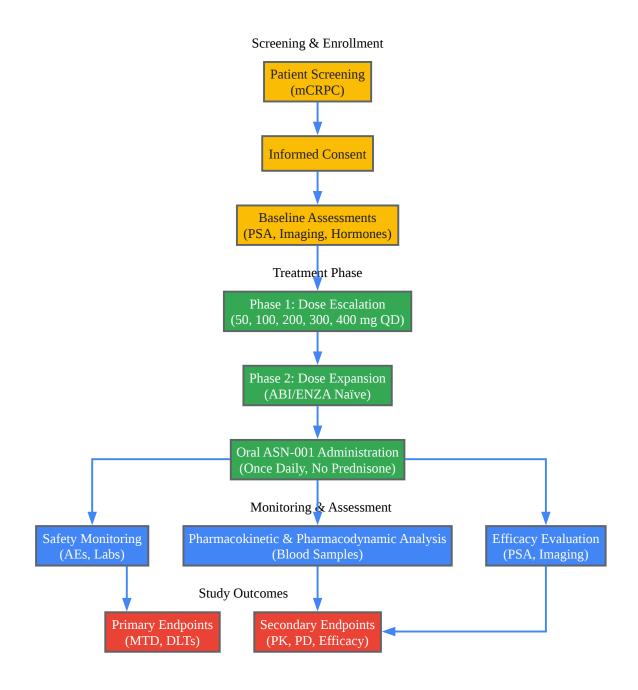
### **Visualizations**

Signaling Pathway: Steroidogenesis and the Role of CYP17A1









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- To cite this document: BenchChem. [In-Depth Technical Guide: ASN-001 and its Therapeutic Target, CYP17A1 Lyase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149898#what-is-the-therapeutic-target-of-asn-001]

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